molecular formula C25H22FNO3 B175119 Pitavastatin Lactone CAS No. 141750-63-2

Pitavastatin Lactone

Cat. No. B175119
M. Wt: 403.4 g/mol
InChI Key: XJVKVAFYQRWVAJ-MCBHFWOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pitavastatin Lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin . It is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .


Synthesis Analysis

Pitavastatin lactone is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .


Molecular Structure Analysis

The molecular formula of Pitavastatin Lactone is C25H22FNO3 and its molecular weight is 403.5 .


Chemical Reactions Analysis

Pitavastatin lactone is a major phase 2 metabolite of the HMG-CoA reductase inhibitor pitavastatin . It is formed when pitavastatin undergoes glucuronidation by the UDP-glucuronysyltransferase (UGT) isoforms UGT1A1, UGT1A3, or UGT2B7 to form pitavastatin glucuronide, which then undergoes non-enzymatic conversion to pitavastatin lactone .


Physical And Chemical Properties Analysis

Pitavastatin Lactone is a solid substance . It is soluble in DMF and DMSO at 30 mg/ml, and in DMSO:PBS (pH 7.2) (1:3) at 0.25 mg/ml. It is also soluble in Ethanol at 10 mg/ml .

Scientific Research Applications

Treatment of Hyperlipidemia

  • Summary of Application : Pitavastatin is a potent statin drug used in the treatment of hyperlipidemia . Hyperlipidemia is an increase in one or more plasma lipids, including triglycerides, cholesterol, cholesterol esters, and plasma phospholipids . It is considered a major risk factor for cardiovascular disease .
  • Methods of Application : Pitavastatin inhibits cholesterol synthesis in the liver by competitively inhibiting HMG-CoA reductase . This enzyme is responsible for the production of cholesterol. By inhibiting this enzyme, pitavastatin lowers the levels of low-density lipoprotein (LDL) and triglycerides in the blood, while increasing levels of high-density lipoprotein (HDL) .
  • Results or Outcomes : The use of statins, including pitavastatin, has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality . Even for low-risk individuals, statins cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .

Nanoformulations in Hyperlipidemia

  • Summary of Application : Recent advancements have been made in the use of nanoparticle drug carriers for statins, including pitavastatin, in the therapy of hyperlipidemia .
  • Methods of Application : The nanoformulations of statins are designed to enhance the delivery and absorption of the drug, thereby improving its therapeutic efficacy .
  • Results or Outcomes : While the specific outcomes of these nanoformulations are not detailed in the sources, the general expectation is that they would enhance the therapeutic effects of the statins, potentially leading to better patient outcomes .

Analytical Methods for Determination of Statins

  • Summary of Application : Pitavastatin, like other statins, is often analyzed using chromatography and capillary electrophoresis . These analytical methods are employed throughout the entire life cycle of a drug .
  • Methods of Application : The analysis of statins, including pitavastatin, involves the use of chromatographic techniques. The separation of pitavastatin and its degradation products and impurities can be performed in less than 5 minutes .
  • Results or Outcomes : The development of new analytical methods for statin drugs, including pitavastatin, is of great importance due to their widespread use in treating cardiovascular diseases .

Determination of Pitavastatin in Human Plasma

  • Summary of Application : A simple and rapid LC–MS–MS assay was developed and validated for the quantitative determination of pitavastatin in human plasma .
  • Methods of Application : The sample preparation involved simple protein precipitation by the addition of acetonitrile. The detection was performed using electrospray ionization in positive ion multiple reaction monitoring mode .
  • Results or Outcomes : This method improved the quantitation of pitavastatin in plasma and was successfully applied in pharmacokinetic studies .

Conformational Analysis of Pitavastatin

  • Summary of Application : A study focused on analyzing pitavastatin and its lactonized derivatives via NMR spectroscopy and ab initio calculations .
  • Methods of Application : The study involved the use of NMR spectroscopy and ab initio calculations to analyze the conformational and thermodynamic preferences of Z-isomeric super-statin analogues .
  • Results or Outcomes : The study found that Z-isomeric pitavastatin analogues exist in solution as a pair of interconverting rotamers . This research provides important insight into the super-statins’ conformational variability and may well improve future drug design .

Cardiometabolic Disease Treatment

  • Summary of Application : Pitavastatin is used in the treatment of cardiometabolic diseases .
  • Methods of Application : Pitavastatin is administered orally to patients suffering from cardiometabolic diseases .
  • Results or Outcomes : Studies show that pitavastatin significantly improves LDL-C and triglyceride levels to a similar or greater degree than comparable doses of other statins, irrespective of diabetic status .

Safety And Hazards

Pitavastatin can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

Future Directions

Pitavastatin is used together with diet, weight-loss, and exercise to reduce the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in adults . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America .

properties

IUPAC Name

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKVAFYQRWVAJ-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitavastatin Lactone

CAS RN

141750-63-2
Record name Pitavastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PITAVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin Lactone
Reactant of Route 2
Pitavastatin Lactone
Reactant of Route 3
Pitavastatin Lactone
Reactant of Route 4
Pitavastatin Lactone
Reactant of Route 5
Pitavastatin Lactone
Reactant of Route 6
Pitavastatin Lactone

Citations

For This Compound
160
Citations
H Fujino, I Yamada, S Shimada, M Yoneda, J Kojima - Xenobiotica, 2003 - Taylor & Francis
… Pitavastatin lactone, which can be converted back to the unchanged form, is the major … On addition of UDP-glucuronic acid, human hepatic microsomes produced pitavastatin lactone …
Number of citations: 113 www.tandfonline.com
H Fujino, T Saito, Y Tsunenari, J Kojima, T Sakaeda - Xenobiotica, 2004 - Taylor & Francis
… , was 30% for pitavastatin lactone and rosuvastatin lactone in … for the metabolism of pitavastatin lactone and CYP2Cs showed … to the metabolism of pitavastatin lactone, fluvastatin and …
Number of citations: 127 www.tandfonline.com
H Fujino, T Saito, S Ogawa… - Journal of pharmacy and …, 2005 - academic.oup.com
… Pitavastatin and pitavastatin lactone were synthesized by Nissan Chemical Industries (Chiba… 14CPitavastatin lactone was produced according to our previous report (Yamada etal 2003)…
Number of citations: 110 academic.oup.com
X Qi, L Ding, A Wen, N Zhou, X Du, S Shakya - Journal of pharmaceutical …, 2013 - Elsevier
… Pitavastatin lactone (Pi-LAC), a main metabolite of pitavastatin (Pi), is very unstable and easily converted to Pi in plasma. In this paper, simple and rapid LC-ESI-MS/MS methods were …
Number of citations: 28 www.sciencedirect.com
AL Catapano - Clinical Lipidology, 2012 - Taylor & Francis
Pitavastatin, a synthetic HMG-CoA reductase inhibitor, is characterized by a cyclopropyl moiety that results in several pharmacological differences compared with other statins. These …
Number of citations: 31 www.tandfonline.com
AL Catapano - Atherosclerosis Supplements, 2010 - Elsevier
… The safety, tolerability and pharmacokinetics of pitavastatin and its major metabolite, pitavastatin lactone, have been investigated in a variety of patient groups with similar results, which …
Number of citations: 54 www.sciencedirect.com
L Tian, Y Huang, Y Jia, L Hua, Y Li - Journal of Chromatography B, 2008 - Elsevier
… of pitavastatin and pitavastatin lactone were prepared by dissolving the accurately weighed reference compounds in water for pitavastatin and in acetonitrile for pitavastatin lactone, to …
Number of citations: 31 www.sciencedirect.com
H Ando, S Tsuruoka, H Yanagihara… - British journal of …, 2005 - Wiley Online Library
… Moreover, after the repeated administration of pitavastatin in healthy subjects, its metabolites other than pitavastatin lactone were scarcely detected in plasma [2]. The pharmacokinetics …
Number of citations: 131 bpspubs.onlinelibrary.wiley.com
I Yamada, H Fujino, S Shimada, J Kojima - Xenobiotica, 2003 - Taylor & Francis
… To clarify the species differences in pitavastatin lactone metabolism, in vitro phase I and I1 metabolic reactions were performed in the present study. In addition, the metabolism of …
Number of citations: 38 www.tandfonline.com
H Fujino, T Saito, Y Tsunenari… - Arzneimittelforschung, 2003 - thieme-connect.com
… Pitavastatin lactone showed no inhibitory effect on CYP3A4mediated metabolism of testosterone in contrast to atorvastatin lactone. These results suggest that pitavastatin and its lac…
Number of citations: 31 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.